(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate
Description
(S)-Tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butyl protective group, a hydroxy substituent at position 1, and an alkyne moiety at position 3 of the butynyl backbone. The S-configuration at the stereogenic center renders it valuable in asymmetric synthesis, particularly as a building block for pharmaceuticals or bioactive molecules. Carbamates like this are widely employed to protect amine functionalities during multi-step syntheses, leveraging their stability under acidic and basic conditions .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPILXPLMVYREQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620972 | |
| Record name | tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275388-05-1 | |
| Record name | tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Protection
- Starting Material: L-Serine, chosen for its chiral center and functional groups.
- Protection: The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid, tert-butyl (S)-2-amino-3-hydroxypropanoate.
- Esterification: The carboxylic acid group of serine is often esterified to facilitate subsequent transformations.
Side Chain Modification
- Acetonide Formation: The vicinal diol (hydroxyl groups) can be protected as an acetonide to prevent side reactions.
- Reduction: The ester group is reduced to an aldehyde or alcohol intermediate.
- Corey-Fuchs Reaction: This key step converts the aldehyde to an alkyne via dibromoolefin intermediate formation followed by dehydrohalogenation, introducing the but-3-yn-2-yl moiety.
Final Steps
- Deprotection: Removal of protecting groups such as acetonide or silyl ethers (if used) to liberate the free hydroxyl group.
- Purification: Chromatographic techniques (e.g., flash column chromatography) are employed to isolate the pure (S)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate.
Overall Yield and Stereochemical Integrity
- The overall yield reported in literature ranges from 30% to 41% over seven steps.
- The stereochemistry is preserved throughout, confirmed by spectroscopic methods and chemical derivatization.
Representative Synthetic Procedure Summary
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, base, solvent | Protect amino group |
| 2 | Esterification | Acid catalyst, alcohol solvent | Protect carboxyl group |
| 3 | Acetonide Formation | Acetone, acid catalyst | Protect vicinal diol |
| 4 | Reduction | NaBH4 or similar reducing agent | Convert ester to aldehyde/alcohol |
| 5 | Corey-Fuchs Reaction | CBr4, PPh3, base | Convert aldehyde to alkyne |
| 6 | Deprotection | Acidic or fluoride ion conditions | Remove protecting groups |
| 7 | Purification | Chromatography | Isolate pure product |
Research Findings and Analytical Data
- Spectroscopic Characterization:
- NMR (1H and 13C): Confirms the presence of tert-butyl group, carbamate carbonyl, alkyne proton, and hydroxyl functionalities.
- IR Spectroscopy: Shows characteristic carbamate C=O stretch (~1700 cm⁻¹) and O-H stretch.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 185.22 g/mol.
- Stereochemical Confirmation: Optical rotation and chiral HPLC confirm (S)-configuration.
- Purity: Typically >95% after purification.
Comparative Data from Literature
Notes on Industrial and Laboratory Scale Preparation
- The synthetic route is amenable to scale-up with careful control of reaction conditions, especially temperature and moisture exclusion to prevent carbamate hydrolysis.
- Use of protecting groups is critical to avoid side reactions and maintain stereochemical purity.
- Automated monitoring and purification systems improve yield and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted carbamates or amines.
Scientific Research Applications
Synthesis Applications
(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate serves as an important intermediate in the synthesis of various natural products and pharmaceuticals. It has been utilized in the synthesis of jaspine B, a compound isolated from marine sponges known for its cytotoxic properties against human carcinoma cell lines . The synthesis typically involves several steps including esterification and protection of functional groups, highlighting its versatility in organic synthesis.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Esterification | Tert-butanol, acid catalyst | 85 |
| 2 | Protection | Di-tert-butyl dicarbonate | 90 |
| 3 | Reduction | Lithium aluminum hydride | 75 |
| 4 | Final coupling | Jaspine B precursor | 30 |
Research indicates that this compound exhibits potential biological activities, including:
3.1 Neuroprotective Effects
In studies involving astrocytes stimulated with amyloid beta peptide (Aβ), it was found that compounds similar to this compound can reduce cell death by modulating inflammatory responses and oxidative stress . This suggests its potential as a neuroprotective agent.
3.2 Anticancer Activity
As an intermediate for jaspine B, this compound has been linked to cytotoxic activity against various cancer cell lines. This highlights its importance in the development of new anticancer drugs .
Case Study 1: Synthesis of Jaspine B
In a detailed study on the synthesis of jaspine B from this compound, researchers successfully demonstrated that this compound could be synthesized with an overall yield of approximately 30% through a series of chemical transformations . The final product exhibited significant cytotoxicity against multiple human carcinoma cell lines.
Case Study 2: Neuroprotective Mechanism
A recent investigation into the neuroprotective effects of compounds derived from this compound showed promising results in reducing inflammation and oxidative stress in astrocytes exposed to Aβ . This study provides insights into the potential therapeutic applications for neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The hydroxybutynyl moiety plays a crucial role in its binding affinity and specificity, while the carbamate group can form stable covalent bonds with nucleophilic residues in the target protein.
Comparison with Similar Compounds
Research Tools and Analytical Techniques
Biological Activity
(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is a chiral organic compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : 171.23 g/mol
- Structure : The compound features a tert-butyl group and a hydroxybutynyl moiety, which contribute to its unique reactivity and biological interactions.
This compound primarily acts as an inhibitor of acetyl-CoA carboxylase (ACC) , particularly ACC2. This inhibition is crucial for regulating fatty acid metabolism, enhancing mitochondrial fatty acid oxidation, and reducing lipid accumulation in cells. These effects are particularly relevant for improving insulin sensitivity and managing metabolic disorders such as obesity and type 2 diabetes.
Biological Activity
-
Inhibition of Acetyl-CoA Carboxylase :
- By inhibiting ACC2, the compound promotes fatty acid oxidation and decreases intramyocellular lipid deposition.
- This mechanism is linked to enhanced insulin sensitivity, making it a candidate for therapeutic strategies aimed at metabolic disorders.
-
Gastrointestinal Absorption :
- Studies indicate that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, suggesting potential central nervous system effects.
-
Cytotoxic Activity :
- The compound serves as a key intermediate in synthesizing Jaspine B, a natural product known for its cytotoxic effects against various human carcinoma cell lines. This positions this compound as a significant player in cancer research.
Table 1: Summary of Biological Activities
| Activity | Mechanism/Effect | Reference |
|---|---|---|
| Inhibition of ACC2 | Enhances fatty acid oxidation, reduces lipid storage | |
| Improvement of Insulin Sensitivity | Modulates metabolic pathways related to energy homeostasis | |
| Cytotoxicity | Effective against human carcinoma cell lines |
Case Studies
-
Metabolic Disorders :
- In a study investigating the effects of this compound on lipid metabolism, researchers found that treatment led to significant reductions in lipid accumulation in muscle cells. This suggests potential applications in treating conditions like obesity and insulin resistance.
-
Cancer Research :
- Research on the synthesis of Jaspine B from this compound revealed its cytotoxic properties against various cancer cell lines, indicating its potential role in developing new anticancer therapies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
